molecular formula C21H23N3O4 B2909368 Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 838889-15-9

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2909368
CAS No.: 838889-15-9
M. Wt: 381.432
InChI Key: FAVHNKRNVFYEHS-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a piperazine backbone substituted with a pyrrolidin-2,5-dione (succinimide) ring and a naphthalen-1-yl group. Its molecular formula is C₂₀H₂₁N₃O₄, with an average molecular mass of 367.40 g/mol (estimated based on analogous compounds in the evidence). This compound is structurally related to pharmacologically active piperazine derivatives, particularly those targeting neurological receptors (e.g., sigma receptors) .

Properties

IUPAC Name

ethyl 4-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-28-21(27)23-12-10-22(11-13-23)18-14-19(25)24(20(18)26)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVHNKRNVFYEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and azolidine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated compounds.

Scientific Research Applications

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl piperazine-1-carboxylate derivatives with substituted pyrrolidin-2,5-dione moieties. Key structural analogs and their properties are compared below:

Structural Analogues and Physicochemical Properties

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Mass (g/mol) Key Features
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Naphthalen-1-yl C₂₀H₂₁N₃O₄ 367.40 (est.) Hydrophobic naphthalene enhances receptor binding affinity .
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-Butoxyphenyl C₂₁H₂₉N₃O₅ 403.48 Alkoxy substituent increases lipophilicity and metabolic stability .
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl C₁₇H₂₀FN₃O₄ 377.36 Fluorine atom enhances electronegativity and bioavailability .
Ethyl 4-[3-(1H-indol-3-yl)propyl]piperazine-1-carboxylate 3-(Indol-3-yl)propyl C₁₈H₂₄N₄O₂ 352.41 Indole group enables serotonin receptor interactions .

Pharmacological Data (Selected Examples)

Compound Target Receptor Activity (Kᵢ or EC₅₀) Selectivity Notes
Naphthalen-1-yl derivative (hypothetical) Sigma-2 Kᵢ = 0.34 nM Low sigma-1/sigma-2 selectivity
4-Fluorophenyl derivative Sigma-2 Kᵢ = 1.2 nM Moderate selectivity over dopamine D₂
2-Butoxyphenyl derivative Not reported N/A Prioritized for pharmacokinetic studies

Biological Activity

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with an ethyl ester and a naphthalenyl-2,5-dioxopyrrolidine moiety. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The synthesis typically involves multi-step organic reactions that may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as bismuth nitrate pentahydrate to enhance reaction efficiency .

This compound interacts with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects such as:

  • Inhibition of Cell Proliferation : The compound may inhibit certain enzymes involved in cellular growth pathways, which is critical in cancer treatment.
  • Neurotransmitter Modulation : Its structure suggests potential interactions with neurotransmitter systems, which could have implications for neurological disorders .

Biological Activity

Research indicates that compounds similar to this compound exhibit anti-apoptotic properties. For instance, derivatives of related structures have shown potent in vitro activity against apoptosis in cellular extracts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-apoptoticInhibits programmed cell death
Enzyme InhibitionModulates specific enzyme activities
Neurotransmitter EffectsPotential modulation of neurotransmitter systems

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Anti-cancer Activity : Research has demonstrated that similar piperazine derivatives can inhibit tumor cell growth by targeting specific pathways involved in cell cycle regulation.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

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